molecular formula C11H13NO4 B025151 Tert-butyl 4-nitrobenzoate CAS No. 19756-72-0

Tert-butyl 4-nitrobenzoate

Cat. No.: B025151
CAS No.: 19756-72-0
M. Wt: 223.22 g/mol
InChI Key: ADMFDTHMUXRMJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and a nitro group is attached to the benzene ring. This compound is known for its utility in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions, leading to higher yields and purity of the product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form tert-butyl 4-aminobenzoate.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Pd/C catalyst, methanol as the solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as the solvent.

Major Products:

    Reduction: Tert-butyl 4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 4-nitrobenzoate
  • Ethyl 4-nitrobenzoate
  • Isopropyl 4-nitrobenzoate

Comparison: Tert-butyl 4-nitrobenzoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity. Compared to methyl, ethyl, and isopropyl 4-nitrobenzoates, this compound exhibits different solubility and stability properties, making it suitable for specific applications where other esters might not be as effective .

Properties

IUPAC Name

tert-butyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFDTHMUXRMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300482
Record name tert-butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19756-72-0
Record name 19756-72-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An additional trial performed under the same operating conditions but in tert-butanol with another nitrated aromatic aldehyde i.e. 4-nitrobenzaldehyde provided tert-butyl 4-nitro-benzoate in a yield of only 13.5%.
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aromatic aldehyde
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Synthesis routes and methods II

Procedure details

In this way, 4-nitro-benzaldehyde reacts with tert-butanol in the presence of tert-butyl hypiodite to give tert-butyl 4-nitro-benzoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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